molecular formula C18H16N2O2 B2684798 N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide CAS No. 894789-64-1

N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide

Cat. No. B2684798
CAS RN: 894789-64-1
M. Wt: 292.338
InChI Key: GJBRBFOAJXGMMF-UHFFFAOYSA-N
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Description

“N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide” is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide”, has been a topic of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide” is based on the quinoline scaffold, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The specific chemical reactions involving “N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide” would depend on the specific conditions and reagents used.

Scientific Research Applications

Kinase Inhibition and Anticancer Activity

Compounds structurally related to N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide have been evaluated for their potential as c-Met kinase inhibitors. For example, 6,7-disubstituted-4-phenoxyquinoline derivatives demonstrated significant potency against various cancer cell lines, highlighting their potential in cancer therapy (Liu et al., 2014). This study underscores the relevance of such compounds in designing targeted anticancer drugs.

Antimicrobial Properties

Fluoroquinolone-based compounds, incorporating the quinoline moiety, have shown promising antibacterial and antifungal activities. These findings suggest that derivatives of N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide could serve as leads for developing new antimicrobial agents, addressing the growing concern of drug-resistant bacterial and fungal infections (Patel & Patel, 2010).

Drug Efflux Transporter Probes

Research involving N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide related compounds has also extended to the development of PET probes for assessing the function of drug efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This is crucial for understanding drug resistance mechanisms and enhancing the efficacy of therapeutic agents (Kawamura et al., 2011).

Anti-inflammatory Applications

Some derivatives have been identified with potent anti-inflammatory properties, offering new avenues for the treatment of inflammatory conditions. This highlights the therapeutic potential of N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide derivatives in modulating immune responses and treating inflammatory diseases (Sultana et al., 2013).

Future Directions

The future directions for research on “N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. This could include developing greener and more sustainable synthesis methods, investigating their biological activities, and exploring their potential uses in various fields such as medicine and industry .

properties

IUPAC Name

N-methoxy-N-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(22-2)18(21)15-12-17(13-8-4-3-5-9-13)19-16-11-7-6-10-14(15)16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBRBFOAJXGMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide

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